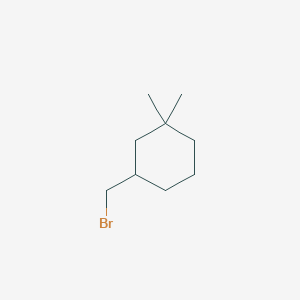

3-(Bromomethyl)-1,1-dimethylcyclohexane

Description

Significance of Halogenated Hydrocarbons in Contemporary Organic Synthesis

Halogenation, the process of introducing halogen atoms into an organic compound, is a cornerstone of modern organic synthesis. pearson.com The incorporation of fluorine, chlorine, bromine, or iodine can profoundly alter the physical, chemical, and biological properties of a molecule. pearson.com This modification is pivotal across various scientific fields, including the development of pharmaceuticals, agrochemicals, and advanced materials. pearson.com Halogenated compounds often serve as versatile intermediates, as the halogen atom can act as a good leaving group in nucleophilic substitution reactions or facilitate the formation of organometallic reagents. nih.gov

The strategic placement of a halogen can enhance the lipophilicity of a drug candidate, improving its ability to cross cell membranes, or increase the potency and stability of an agrochemical. pearson.com From bulk and fine chemical production to the synthesis of complex therapeutic agents, the products and intermediates of halogenation are ubiquitous. libretexts.org The reactivity of organohalogens is dependent on the specific halogen, with the order of reactivity generally being iodine > bromine > chlorine > fluorine for leaving group ability in substitution reactions. libretexts.org

Contextual Overview of Cyclohexane (B81311) Derivatives as Synthetic Precursors

The cyclohexane ring is a fundamental structural motif found in numerous natural products and pharmaceuticals. pressbooks.pub Consequently, cyclohexane derivatives are highly valuable as building blocks and key precursors in synthetic organic chemistry. pressbooks.pubuni.lu Their utility stems from the versatile chemistry of the cyclohexane scaffold, which can be functionalized to create a wide array of more complex molecules. pressbooks.pubuni.lu

These derivatives are crucial intermediates for synthesizing a diverse range of biologically active compounds, including antitumor, anti-inflammatory, antiviral, and antibacterial agents. pressbooks.pubuni.lu The specific reactivity of functional groups attached to the cyclohexane ring allows chemists to construct intricate molecular architectures. For instance, cyclohexane-based compounds are used in the synthesis of various consumer products, such as coolants with long-lasting sensory effects. researchgate.net The industrial production of materials like nylon also relies on cyclohexane derivatives such as adipic acid and caprolactam. youtube.com

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1,1-dimethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-9(2)5-3-4-8(6-9)7-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSPXBUWKALTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of 3 Bromomethyl 1,1 Dimethylcyclohexane

Radical-Mediated Bromination Strategies

Radical-mediated bromination is the most direct route for this transformation. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The choice of the brominating agent is critical in directing the reaction towards the desired product.

The use of molecular bromine (Br₂) under thermal or photochemical conditions is a classic method for radical halogenation. The reaction is initiated by the homolytic cleavage of the Br-Br bond to form bromine radicals (Br•). These radicals then abstract a hydrogen atom from the substrate to form the most stable possible alkyl radical.

In the case of 1,1,3-trimethylcyclohexane (B1585257), there are primary hydrogens on the three methyl groups, secondary hydrogens on the cyclohexane (B81311) ring, and a tertiary hydrogen at the C3 position. Free-radical bromination is known to be highly selective, preferentially abstracting the hydrogen that leads to the most stable radical intermediate. umn.educhemistrysteps.com The order of radical stability is tertiary > secondary > primary. Consequently, direct bromination with Br₂ overwhelmingly favors the formation of the tertiary radical at the C3 position, leading to 3-bromo-1,1,3-trimethylcyclohexane as the major product, with the desired 3-(Bromomethyl)-1,1-dimethylcyclohexane being a minor product. pearson.comyoutube.com

Table 1: Product Distribution in Direct Bromination of 1,1,3-Trimethylcyclohexane with Br₂

| Product | Position of Bromination | Radical Intermediate | Relative Yield (%) |

|---|---|---|---|

| 3-Bromo-1,1,3-trimethylcyclohexane | C3 (Tertiary) | Tertiary | ~95% |

| This compound | C3-Methyl (Primary) | Primary | <5% |

| Other Brominated Isomers | Ring (Secondary) | Secondary | Trace |

To overcome the selectivity issues of molecular bromine, N-Bromosuccinimide (NBS) is the reagent of choice for brominating positions adjacent to double bonds or aromatic rings (allylic and benzylic positions). thermofisher.commasterorganicchemistry.comdoubtnut.com This reaction, known as the Wohl-Ziegler reaction, is also effective for the selective bromination of specific C-H bonds in alkanes under the right conditions. organic-chemistry.orgwikipedia.orgresearchgate.net

The key advantage of NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. masterorganicchemistry.comlibretexts.orgyoutube.com This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that are generated during the propagation step. This low Br₂ concentration suppresses ionic addition reactions and favors the radical substitution pathway, enhancing the selectivity for the desired product. wikipedia.orglibretexts.org For the synthesis of this compound, NBS provides a significant improvement in yield and selectivity compared to direct bromination.

Table 2: Comparison of Brominating Agents for Synthesis of this compound

| Brominating Agent | Typical Conditions | Selectivity for Target Product | Approximate Yield |

|---|---|---|---|

| Molecular Bromine (Br₂) | UV light or Heat (Δ) | Low | <5% |

| N-Bromosuccinimide (NBS) | Radical Initiator, Δ, CCl₄ | High | 75-85% |

The Wohl-Ziegler reaction requires a radical initiator to begin the chain reaction. mychemblog.com Common initiators include 2,2'-azobis(isobutyronitrile) (AIBN) and benzoyl peroxide (BPO). researchgate.net These molecules decompose upon heating or UV irradiation to form initial radicals.

AIBN decomposes to produce two 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas. This is often considered a "cleaner" initiator because the nitrogen gas evolves from the solution and the resulting radicals are less prone to engaging in side reactions other than initiation. researchgate.netlibretexts.org

Benzoyl Peroxide (BPO) decomposes to form benzoyloxy radicals, which can then lose carbon dioxide to form phenyl radicals. These radicals initiate the bromination chain. However, benzoyloxy and phenyl radicals can sometimes participate in unwanted side reactions with the substrate or solvent, potentially lowering the yield of the desired product. reddit.comresearchgate.net

Table 3: Effect of Radical Initiator on NBS Bromination of 1,1,3-Trimethylcyclohexane

| Initiator | Decomposition Temperature | Reaction Time (Typical) | Yield of Target Compound | Notes |

|---|---|---|---|---|

| AIBN | 60-80 °C | 2-4 hours | ~85% | Cleaner reaction, evolves N₂ gas. |

| Benzoyl Peroxide (BPO) | 80-100 °C | 2-4 hours | ~78% | Potential for side reactions from initiator fragments. |

Optimized Reaction Conditions and Process Parameters

Beyond the choice of reagents, the specific conditions under which the reaction is performed are crucial for maximizing yield and selectivity. Temperature and solvent are two of the most important parameters.

Temperature plays a critical role in radical brominations. It must be high enough to cause the homolytic decomposition of the radical initiator at a suitable rate to sustain the chain reaction. masterorganicchemistry.com For AIBN, this is typically achieved by heating the reaction mixture to the boiling point of the solvent, such as carbon tetrachloride (77°C) or acetonitrile (B52724) (82°C).

While higher temperatures increase the reaction rate, excessively high temperatures can be detrimental. They can promote side reactions, such as elimination or further bromination, and can lead to the degradation of the desired product or reagents. dergipark.org.trresearchgate.net Therefore, the optimal temperature is a balance between efficient initiation and minimal side product formation. The reaction is typically run at reflux of an appropriate solvent.

Table 4: Influence of Temperature on Yield of this compound via NBS/AIBN

| Reaction Temperature (°C) | Observation | Approximate Yield (%) |

|---|---|---|

| 50 | Slow reaction rate, incomplete conversion. | <40% |

| 80 | Optimal rate, high conversion to desired product. | ~85% |

| 110 | Increased formation of byproducts, slight decrease in yield. | ~75% |

The solvent in a Wohl-Ziegler reaction must be inert to the radical conditions. The classic solvent is carbon tetrachloride (CCl₄) because it is non-polar and does not react with bromine radicals. wikipedia.org A key practical advantage of CCl₄ is that the byproduct of the reaction, succinimide, is insoluble and floats to the surface, providing a simple visual indicator of reaction completion. organic-chemistry.org

However, due to the toxicity and ozone-depleting properties of CCl₄, its use is now highly restricted. wikipedia.orgworktribe.com Research has focused on finding suitable alternatives. Acetonitrile and trifluorotoluene have been identified as effective replacements. organic-chemistry.orgwikipedia.org The solvent can influence the reaction kinetics by affecting the solubility of the reagents and the stability of the transition states, although the effect is generally less pronounced in radical reactions than in ionic reactions. The primary requirements are that the solvent can dissolve the substrate and that it does not have weak C-H bonds that could be attacked by the bromine radical.

Table 5: Impact of Solvent on NBS Bromination Efficiency

| Solvent | Boiling Point (°C) | Relative Reaction Rate | Yield (%) | Notes |

|---|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | 77 | 1.0 (Baseline) | ~85% | Traditional solvent; toxic and environmentally hazardous. Succinimide is insoluble. |

| Acetonitrile (CH₃CN) | 82 | ~0.9 | ~82% | Good, less toxic alternative. Succinimide is soluble. researchgate.net |

| Cyclohexane | 81 | ~0.8 | ~78% | Inert, but can undergo bromination itself, potentially forming bromocyclohexane (B57405) as a byproduct. winona.edu |

| Trifluorotoluene | 102 | ~1.1 | ~86% | Excellent but expensive alternative. wikipedia.org |

Stoichiometric Control of Brominating Agents

The synthesis of this compound can be approached from different precursors, with the two most common routes being the radical bromination of 1,1,3-trimethylcyclohexane or the substitution reaction of (1,1-dimethylcyclohexan-3-yl)methanol. The success of these transformations is highly dependent on the precise stoichiometric control of the brominating agent.

In the case of radical bromination, N-Bromosuccinimide (NBS) is a frequently used reagent, often in conjunction with a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.org The stoichiometry of NBS is critical; an insufficient amount leads to incomplete conversion of the starting material, complicating purification. Conversely, a significant excess of NBS can result in the formation of undesired di-brominated and other poly-brominated byproducts. Optimal procedures often employ a slight excess of the brominating agent, typically in the range of 1.05 to 1.2 equivalents, to drive the reaction to completion while minimizing side reactions. acs.org

| NBS (Equivalents) | Conversion of Starting Material (%) | Yield of this compound (%) | Formation of Byproducts (%) | Remarks |

|---|---|---|---|---|

| 0.9 | ~90% | ~85% | ~5% | Incomplete conversion, difficult separation. |

| 1.1 | >99% | ~92% | ~7% | Optimal balance of conversion and selectivity. |

| 1.5 | 100% | ~80% | ~20% | Increased formation of poly-brominated species. |

Alternatively, when synthesizing from the precursor alcohol, (1,1-dimethylcyclohexan-3-yl)methanol, a common reagent is Phosphorus tribromide (PBr₃). orgosolver.comcommonorganicchemistry.com The reaction mechanism involves the sequential reaction of one molecule of PBr₃ with three molecules of the alcohol. wikipedia.orgbyjus.com Therefore, the theoretical stoichiometric requirement is approximately 0.33 equivalents of PBr₃ per equivalent of alcohol. In practice, a slight excess (e.g., 0.35-0.40 equivalents) is often used to ensure complete conversion of the alcohol. Using a large excess of PBr₃ is generally avoided as it can lead to the formation of phosphorous acid byproducts that complicate the workup and purification stages. byjus.com Insufficient PBr₃ results in unreacted alcohol, which can be challenging to separate from the final product due to similar physical properties.

| PBr₃ (Equivalents) | Conversion of Alcohol (%) | Yield of this compound (%) | Remarks |

|---|---|---|---|

| 0.30 | ~90% | ~88% | Incomplete reaction, presence of starting material. |

| 0.35 | >99% | ~95% | Efficient conversion with manageable workup. |

| 0.50 | 100% | ~93% | Complete conversion but more complex purification due to excess reagent hydrolysis products. |

Industrial-Scale Synthesis Approaches

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces significant challenges related to efficiency, safety, and consistency. Modern chemical manufacturing increasingly relies on advanced reactor technologies and stringent process controls to address these challenges.

Continuous Flow Reactor Implementations

Continuous flow chemistry offers substantial advantages over traditional batch processing for bromination reactions, which are often highly exothermic. laryee.com The implementation of continuous flow reactors, such as microchannel or plug flow reactors (PFRs), provides superior heat and mass transfer. acs.orglaryee.com This enhanced control prevents the formation of hot spots, reducing the risk of thermal runaway and the formation of degradation byproducts. laryee.com

For the synthesis of this compound, a continuous flow process could involve pumping separate streams of the substrate (e.g., 1,1,3-trimethylcyclohexane) and the brominating agent (e.g., a solution of bromine or NBS) into a mixing zone, followed by entry into a temperature-controlled reactor coil. vapourtec.comgoogle.com If the reaction is photochemical, the reactor tubing can be made of a transparent material like fluorinated ethylene (B1197577) polymer (FEP) and irradiated with a suitable light source. acs.orgvapourtec.com This setup allows for precise control over reaction parameters such as residence time, temperature, and molar ratios, leading to higher yields and product consistency. laryee.com Furthermore, the small internal volume of flow reactors significantly enhances safety by minimizing the quantity of hazardous material present at any given moment. laryee.comnih.gov

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio. laryee.com |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small hold-up volume. laryee.comnih.gov |

| Scalability | Difficult, often requires re-optimization. | Straightforward, by numbering-up or running longer. acs.org |

| Control | Difficult to control temperature and mixing precisely. | Precise control of temperature, residence time, and stoichiometry. laryee.com |

| Reproducibility | Can vary between batches. | High, leading to consistent product quality. |

Strategies for Enhanced Safety and Reproducibility

Beyond the choice of reactor, several strategies are crucial for ensuring safety and reproducibility in the industrial-scale synthesis of this compound.

Safety Strategies:

Material Selection: Bromine and hydrogen bromide (a common byproduct) are highly corrosive. ddpsinc.com Industrial reactors, piping, and vessels must be constructed from corrosion-resistant materials such as glass-lined steel or specialized alloys to ensure equipment integrity. ddpsinc.comdedietrich.com

In Situ Reagent Generation: To avoid handling and storing large quantities of hazardous molecular bromine, processes can be designed to generate the brominating agent in situ. For example, reacting an oxidant like sodium hypochlorite (B82951) with hydrobromic acid can produce bromine directly within the process stream, which is then immediately consumed. vapourtec.comnih.gov

Process Automation and Control: Implementing robust process automation and control systems allows for real-time monitoring of critical parameters. Alarms and automated shutdown procedures can be integrated to mitigate risks associated with deviations in temperature, pressure, or flow rates. dedietrich.com

Scrubbing Systems: Vent lines from reactors must be equipped with scrubbers to neutralize any unreacted bromine or hydrogen bromide gas before release, ensuring environmental protection and operator safety. ddpsinc.com

Reproducibility Strategies:

Raw Material Qualification: Strict quality control of incoming raw materials, including the precursor and the brominating agent, is essential to prevent the introduction of impurities that could affect reaction performance and final product quality.

Process Analytical Technology (PAT): The use of in-line analytical techniques (e.g., spectroscopy) can provide real-time data on reaction progress and product formation. This allows for dynamic adjustments to process parameters to ensure each run meets the desired specifications.

Standardized Operating Procedures (SOPs): Well-defined SOPs for every step, from reactor charging to product purification and packaging, are fundamental to achieving batch-to-batch consistency.

Purification Optimization: Developing and validating a robust purification process (e.g., distillation, crystallization) at scale is critical for consistently achieving the required purity profile for this compound.

By integrating these advanced synthesis and process control strategies, the industrial production of this compound can be performed safely, efficiently, and with a high degree of reproducibility.

Reactivity and Mechanistic Investigations of 3 Bromomethyl 1,1 Dimethylcyclohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides, involving the replacement of the halide leaving group by a nucleophile. For 3-(bromomethyl)-1,1-dimethylcyclohexane, the interplay of steric and electronic factors dictates the operative mechanistic pathways.

Analysis of SN1 and SN2 Mechanistic Pathways

The two primary mechanisms for nucleophilic substitution are the bimolecular (SN2) and unimolecular (SN1) pathways. The structure of this compound makes it a poor substrate for both reactions under typical conditions.

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the bulky 1,1-dimethylcyclohexyl group effectively shields the electrophilic carbon from this approach. This steric hindrance raises the energy of the transition state, making the SN2 reaction exceptionally slow. The reactivity of primary halides is known to decrease dramatically with increased steric bulk on the adjacent (β) carbon, with neopentyl-type substrates being practically inert to the SN2 pathway.

| Alkyl Bromide | Structure | Relative Rate | Reason for Rate |

|---|---|---|---|

| Methyl bromide | CH₃Br | ~1 | Minimal steric hindrance |

| Ethyl bromide | CH₃CH₂Br | ~0.03 | Slight increase in steric hindrance |

| Neopentyl bromide | (CH₃)₃CCH₂Br | ~10⁻⁵ | Severe steric hindrance from β-carbon |

| This compound | C₉H₁₇Br | Extremely Low | Severe steric hindrance from β-carbon (C1) |

Reactivity with Diverse Nucleophiles (e.g., O-, N-, S-, C-based)

Despite the slow reaction rates, this compound can be forced to react with a variety of strong nucleophiles, often requiring elevated temperatures or polar aprotic solvents to facilitate the reaction.

Oxygen-based Nucleophiles: Reactions with alkoxides, such as sodium ethoxide, to form ethers are very slow. Due to the harsh conditions required, elimination reactions often become a significant competing pathway. Solvolysis in alcohols like ethanol (B145695) proceeds via a slow SN1 mechanism, likely involving carbocation rearrangements. pearson.com

Nitrogen-based Nucleophiles: Strong nitrogen nucleophiles like the azide (B81097) ion (N₃⁻) can be used to synthesize the corresponding azide. Such reactions are typically performed in polar aprotic solvents like DMF to enhance the nucleophilicity of the azide ion and accelerate the sluggish substitution. researchgate.netresearchgate.net

Sulfur-based Nucleophiles: Thiolates (RS⁻) are generally excellent nucleophiles and may provide better yields of substitution products compared to their oxygen counterparts. The higher polarizability and reduced steric sensitivity of sulfur nucleophiles can help overcome the steric hindrance to some extent.

Carbon-based Nucleophiles: For the formation of new carbon-carbon bonds, stabilized carbanions are typically required. For example, the enolate of diethyl malonate can be used as a nucleophile in the malonic ester synthesis. orgoreview.comlibretexts.orgwikipedia.org This reaction would attach the 3-(1,1-dimethylcyclohexyl)methyl group to the malonic ester, which can be further manipulated. Given the steric hindrance, this reaction would likely require forcing conditions.

| Nucleophile Type | Example Nucleophile | Reagent | Expected Product | Typical Conditions |

|---|---|---|---|---|

| Oxygen-based | Ethoxide | NaOCH₂CH₃ | 3-(Ethoxymethyl)-1,1-dimethylcyclohexane | Ethanol, heat (competing elimination) |

| Nitrogen-based | Azide | NaN₃ | 3-(Azidomethyl)-1,1-dimethylcyclohexane | DMF, heat |

| Sulfur-based | Thiomethoxide | NaSCH₃ | 1,1-Dimethyl-3-((methylthio)methyl)cyclohexane | Ethanol or DMF |

| Carbon-based | Diethyl malonate enolate | NaCH(COOEt)₂ | Diethyl 2-(3-(1,1-dimethylcyclohexyl)methyl)malonate | Ethanol, heat |

Role as an Alkylating Agent in Organic Transformations

In the context of organic synthesis, this compound serves as an alkylating agent. Its function is to transfer the sterically bulky 3-(1,1-dimethylcyclohexyl)methyl group to a nucleophile. This functionality can be valuable for introducing a sterically demanding, non-polar moiety into a target molecule, which can be useful in medicinal chemistry or materials science to modify properties such as solubility, conformation, or binding affinity. The malonic ester synthesis is a prime example of its application as an alkylating agent to form a new carbon-carbon bond. masterorganicchemistry.com

Stereoelectronic and Steric Effects on Reaction Rates

As discussed, the dominant factor governing the reaction rates of this compound is steric hindrance . The gem-dimethyl group at the C1 position, along with the axial hydrogens of the cyclohexane (B81311) ring, creates a sterically congested environment around the CH₂Br group. This severely impedes the trigonal bipyramidal transition state of an SN2 reaction.

From a stereoelectronic perspective, the requirement for an SN2 reaction is the anti-periplanar alignment of the nucleophile's incoming trajectory with the departing leaving group's C-Br bond. The bulky framework makes achieving this optimal alignment energetically costly. For E2 elimination (discussed below), a similar anti-periplanar arrangement is required between a β-hydrogen and the leaving group, which is also constrained by the cyclohexane conformation.

Elimination Reactions

Elimination reactions, which lead to the formation of alkenes, are common competing pathways for sterically hindered alkyl halides, especially in the presence of a strong base.

Pathways Leading to Alkenes and Unsaturated Systems

Both unimolecular (E1) and bimolecular (E2) elimination mechanisms are possible for this compound.

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. Therefore, it competes directly with SN1 substitution. After the formation and potential rearrangement of the initial carbocation, a weak base (such as the solvent) can abstract a proton from an adjacent carbon to form a double bond.

The E2 mechanism is a concerted process where a base removes a proton from a β-carbon at the same time the leaving group departs. This pathway requires a strong base. For this compound, there are two types of β-hydrogens: those on the C2 carbon of the ring and those on the C4 carbon. Abstraction of a proton can lead to two potential regioisomeric alkenes. The use of a strong, sterically hindered base like potassium tert-butoxide [KOC(CH₃)₃] would favor the formation of the less substituted (Hofmann) alkene by abstracting a proton from the sterically more accessible C4 position. askfilo.commasterorganicchemistry.com A smaller, strong base like sodium ethoxide might favor the more thermodynamically stable, more substituted (Zaitsev) alkene. chegg.com

| Product Name | Structure | Pathway | Favored by |

|---|---|---|---|

| 3-Methylene-1,1-dimethylcyclohexane | Formation of an exocyclic double bond | E2 | Strong, non-hindered base (e.g., NaOEt) - Zaitsev Product |

| 1,1-Dimethylcyclohex-3-ene | Formation of an endocyclic double bond | E2 | Strong, bulky base (e.g., KOtBu) - Hofmann Product |

| Rearranged Alkenes | Various structures | E1 | Weak base, protic solvent (e.g., EtOH, heat) |

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions of this compound, typically proceeding via an E2 mechanism in the presence of a strong, non-nucleophilic base, can theoretically yield two constitutional isomers. The regioselectivity of this process is governed by the nature of the base employed.

According to Zaitsev's rule, when a small, strong base such as sodium ethoxide is used, the thermodynamically more stable, more substituted alkene is favored. In the case of this compound, this would involve the abstraction of a proton from the tertiary carbon at the 3-position of the cyclohexane ring, leading to the formation of 3,3-dimethyl-1-methylenecyclohexane as the major product.

Conversely, the use of a sterically hindered base, such as potassium tert-butoxide, favors the formation of the Hofmann product. This is due to the base's difficulty in accessing the more sterically hindered proton at the tertiary center. Instead, the more accessible proton on the bromomethyl group is abstracted, leading to the formation of 1-(bromomethyl)-3,3-dimethylcyclohex-1-ene as the major product.

The stereoselectivity of the E2 elimination requires an anti-periplanar arrangement of the departing proton and the bromine atom. In the chair conformation of the cyclohexane ring, this translates to a trans-diaxial orientation. For the formation of the Zaitsev product, the C-H bond at the 3-position and the C-Br bond must align in this manner. The conformational flexibility of the cyclohexane ring allows for this arrangement to be achieved.

| Base | Major Product (Predicted) | Minor Product (Predicted) | Governing Principle |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | 3,3-Dimethyl-1-methylenecyclohexane | 1-(Bromomethyl)-3,3-dimethylcyclohex-1-ene | Zaitsev's Rule |

| Potassium tert-Butoxide (KOtBu) | 1-(Bromomethyl)-3,3-dimethylcyclohex-1-ene | 3,3-Dimethyl-1-methylenecyclohexane | Hofmann's Rule |

Oxidation and Reduction Chemistry

The primary alkyl bromide of this compound can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the extent of the oxidation.

To achieve the partial oxidation to 3,3-dimethylcyclohexane-1-carbaldehyde, mild oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are suitable for this transformation, preventing over-oxidation to the carboxylic acid.

For the complete oxidation to 3,3-dimethylcyclohexane-1-carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) under acidic or basic conditions, or chromic acid (H₂CrO₄), often generated in situ from sodium dichromate and sulfuric acid (Jones oxidation).

| Target Product | Reagent | Reaction Conditions |

|---|---|---|

| 3,3-Dimethylcyclohexane-1-carbaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane |

| 3,3-Dimethylcyclohexane-1-carbaldehyde | Swern Oxidation | DMSO, (COCl)₂, Et₃N |

| 3,3-Dimethylcyclohexane-1-carboxylic acid | Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup |

| 3,3-Dimethylcyclohexane-1-carboxylic acid | Chromic Acid (Jones Reagent) | Acetone, H₂SO₄ |

The bromine atom in this compound can be removed through various reductive methods to yield 1,1,3-trimethylcyclohexane (B1585257).

Catalytic hydrogenation is an effective method, typically employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas. This method offers a clean reduction with high yields.

Alternatively, hydride reagents can be used for the reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleaving the carbon-bromine bond. Due to the steric hindrance around the bromomethyl group, harsher conditions might be necessary compared to less hindered alkyl halides. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce primary alkyl halides.

Rearrangement Reactions

Under conditions that favor the formation of a carbocation, such as solvolysis in a polar protic solvent or treatment with a Lewis acid, this compound can undergo rearrangement. The initial formation of a primary carbocation at the methylene (B1212753) group is energetically unfavorable. However, this can be followed by a rapid 1,2-hydride shift from the adjacent tertiary carbon of the cyclohexane ring.

This rearrangement, a type of Wagner-Meerwein shift, results in the formation of a more stable tertiary carbocation. Subsequent reaction with a nucleophile at this new cationic center would lead to a rearranged product. For instance, in the presence of water, the tertiary alcohol would be formed.

While less common for this specific substrate, carbocation formation can also potentially lead to ring contraction or expansion, driven by the release of ring strain and the formation of a more stable carbocation. In the case of the carbocation formed from this compound, a ring contraction could theoretically occur. This would involve the migration of one of the ring carbons to the carbocationic center, transforming the six-membered ring into a five-membered ring with a new cationic center. However, this process is generally less favored than a simple hydride shift unless significant ring strain is relieved. Ring expansion is not a likely pathway in this system as it would lead to a larger, more strained ring.

Organometallic Transformations

Applications in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

No published examples of this compound being used as a substrate in Suzuki-Miyaura or other cross-coupling reactions were found.

Mechanistic Aspects of Oxidative Addition and Reductive Elimination

There is no available literature that investigates the mechanistic pathways of oxidative addition of this compound to a metal center or the subsequent reductive elimination from an organometallic complex.

Ligand Exchange and Modification Reactions

No studies detailing ligand exchange or modification reactions involving organometallic complexes derived from this compound could be located.

Without specific research findings, the creation of data tables and a detailed analysis as per the user's instructions cannot be fulfilled. Any attempt to do so would be speculative and would not meet the required standards of scientific accuracy.

Spectroscopic and Computational Studies for Structural Elucidation and Reaction Pathway Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of chemical compounds. For 3-(Bromomethyl)-1,1-dimethylcyclohexane, a multi-technique approach would be employed to ascertain its connectivity, stereochemistry, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the methyl groups, and the bromomethyl group. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the alkyl substitution pattern.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₂Br | 3.2 - 3.4 | Doublet |

| CH (on cyclohexane adjacent to C-Br) | 1.8 - 2.0 | Multiplet |

| CH₂ (cyclohexane ring) | 1.0 - 1.7 | Multiplet |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbon of the bromomethyl group, the quaternary carbon of the gem-dimethyl group, the methine carbon at the point of substitution, and the various methylene (B1212753) carbons of the cyclohexane ring.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₂Br | 35 - 40 |

| C(CH₃)₂ | 30 - 35 |

| CH (on cyclohexane adjacent to C-Br) | 40 - 45 |

| CH₂ (cyclohexane ring) | 20 - 40 |

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment of the ¹H and ¹³C signals. COSY spectra would reveal proton-proton coupling networks within the cyclohexane ring, while HSQC would correlate each proton signal to its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Predicted IR Absorption Bands

| Functional Group | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H (sp³ hybridized) | 2850 - 3000 | Stretching vibrations |

| C-H (CH₂ and CH₃) | 1350 - 1470 | Bending vibrations |

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-Br stretch is often more Raman active than IR active, and its observation would further confirm the presence of the bromomethyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Molecular Ion: The mass spectrum of this compound would exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The predicted molecular weight is approximately 205.14 g/mol . uni.lu

Fragmentation Analysis: Electron ionization would likely lead to the fragmentation of the molecular ion. Key fragmentation pathways would include the loss of a bromine radical (Br•) and the loss of the bromomethyl radical (•CH₂Br).

Predicted Mass Spectrum Fragments

| m/z | Proposed Fragment |

|---|---|

| 204/206 | [C₉H₁₇Br]⁺ (Molecular Ion) |

| 125 | [C₉H₁₇]⁺ (Loss of Br) |

| 111 | [C₈H₁₅]⁺ (Loss of CH₂Br) |

| 97 | [C₇H₁₃]⁺ (Further fragmentation) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, including precise bond lengths, bond angles, and conformational details. However, this compound is expected to be a liquid or a low-melting solid at room temperature, making single-crystal X-ray diffraction challenging without specialized crystallization techniques.

Should a suitable crystal be obtained, this technique could confirm the chair conformation of the cyclohexane ring, which is the most stable arrangement. wikipedia.org It would also provide precise measurements of the C-C and C-Br bond lengths and the C-C-C bond angles within the ring and the substituent.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. acs.org this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it would not exhibit a CD spectrum. This technique would be applicable if chiral centers were introduced into the molecule, for instance, through substitution at other positions on the cyclohexane ring.

Computational Chemistry Methodologies

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for elucidating the structure and predicting the reactivity of this compound.

Geometry Optimization and Spectroscopic Prediction: Methods like Density Functional Theory (DFT) can be employed to calculate the most stable conformation of the molecule. mdpi.com These calculations typically confirm that substituted cyclohexanes adopt a chair conformation to minimize steric and torsional strain. pressbooks.pub Furthermore, DFT calculations can predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra or serving as a substitute in their absence. mdpi.comacs.org

Reaction Pathway Analysis: Computational chemistry is instrumental in mapping out potential reaction pathways. ethz.ch For this compound, the primary reactive site is the carbon atom bonded to the bromine. Computational models can be used to study the kinetics and thermodynamics of nucleophilic substitution reactions at this site. researchgate.net By calculating the activation energies for different reaction mechanisms (e.g., SN1 vs. SN2) with various nucleophiles, predictions can be made about the most favorable reaction conditions and the expected products.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgarxiv.org DFT has become a cornerstone in computational chemistry for its balance of accuracy and computational efficiency. arxiv.org The theory's foundation lies in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. acs.org

For a molecule like this compound, DFT calculations can provide a wealth of information. The primary application would be geometry optimization, a process that determines the lowest energy arrangement of the atoms in the molecule. youtube.comresearchgate.net This would yield precise bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional structure.

Furthermore, DFT is instrumental in elucidating the electronic properties of the molecule. nih.gov Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Illustrative Data for DFT Geometry Optimization of this compound:

| Parameter | Optimized Value (Hypothetical) |

| C-C (cyclohexane ring) bond length | ~1.54 Å |

| C-C (methyl) bond length | ~1.53 Å |

| C-Br bond length | ~1.95 Å |

| C-C-C (ring) bond angle | ~111° |

| H-C-H (methyl) bond angle | ~109.5° |

This table presents hypothetical data that would be expected from a DFT geometry optimization calculation.

Prediction and Characterization of Transition States and Activation Energies

Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions. rsc.orgresearchgate.net A key aspect of this is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. mit.edu The energy difference between the reactants and the transition state is the activation energy, a crucial factor in determining the rate of a reaction. fossee.in

For this compound, which is an alkyl halide, potential reactions for investigation would include nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. coe.edu Computational methods, particularly DFT, can be used to model these reaction pathways. nih.gov By locating the transition state structures for each potential pathway, their corresponding activation energies can be calculated. researchgate.net Comparing these activation energies allows for the prediction of the most favorable reaction mechanism under specific conditions.

Vibrational frequency analysis is a standard method to confirm a calculated stationary point as a transition state. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Hypothetical Activation Energies for Reactions of this compound:

| Reaction Pathway | Activation Energy (kcal/mol) (Hypothetical) |

| SN2 with OH- | 25 |

| E2 with OH- | 28 |

| SN1 | 35 |

| E1 | 38 |

This table illustrates the type of data that would be generated from transition state calculations, providing a basis for predicting reaction outcomes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of molecules. nih.gov

The cyclohexane ring in this compound is not rigid and can adopt several conformations, with the chair conformation being the most stable. sapub.orgyoutube.com The interconversion between different chair conformations, known as ring flipping, is a dynamic process that can be investigated using MD simulations. nih.gov These simulations can also explore other less stable conformations like the boat and twist-boat forms. youtube.com

MD simulations would allow for the exploration of the conformational landscape of this compound, identifying the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Illustrative Conformational Analysis Data for this compound:

| Conformation | Relative Energy (kcal/mol) (Hypothetical) | Key Dihedral Angle (°) (Hypothetical) |

| Chair (equatorial bromomethyl) | 0.0 | 60 |

| Chair (axial bromomethyl) | 2.1 | 60 |

| Twist-Boat | 5.5 | 30 |

| Boat | 6.9 | 0 |

This table provides a hypothetical representation of the relative energies of different conformations of this compound that could be obtained from MD simulations.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling of reaction mechanisms involves the use of quantum chemistry calculations to map out the entire potential energy surface of a chemical reaction. ufl.edu This provides a comprehensive understanding of the reaction, including the structures of all intermediates and transition states, as well as their relative energies. researchgate.net

For this compound, computational modeling could be employed to investigate the detailed steps of various reactions. For instance, in an SN2 reaction, the model would show the concerted bond-breaking of the C-Br bond and bond-forming with the nucleophile. In contrast, for an SN1 reaction, the model would depict the stepwise formation of a carbocation intermediate followed by nucleophilic attack.

These models can also elucidate the stereochemical outcome of a reaction. For example, an SN2 reaction is known to proceed with inversion of stereochemistry, which can be visualized and confirmed through computational modeling. The influence of solvent effects on the reaction mechanism and energetics can also be incorporated into these models using various solvation models.

By providing a detailed, atomistic view of the reaction process, computational modeling serves as a powerful tool for rationalizing experimental observations and for predicting the behavior of molecules in different chemical environments. eurekalert.org

Applications in Advanced Organic Synthesis

Role as a Pivotal Synthetic Intermediate

The reactivity of the carbon-bromine bond in 3-(Bromomethyl)-1,1-dimethylcyclohexane allows for its versatile use as a synthetic intermediate, enabling the introduction of the 1,1-dimethylcyclohexylmethyl moiety into a variety of molecular scaffolds.

Building Block for Architecturally Complex Organic Molecules

While specific examples of the use of this compound in the total synthesis of architecturally complex natural products are not extensively documented in publicly available literature, its structure suggests its potential as a building block. The dimethylcyclohexane motif is present in various natural products, and this compound could serve as a synthetic precursor to introduce this structural element. The bromomethyl group can readily participate in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in the assembly of complex molecular architectures.

Precursor in the Synthesis of Diverse Pharmaceuticals

In the realm of medicinal chemistry, the introduction of lipophilic groups like the dimethylcyclohexyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Although specific pharmaceutical agents synthesized directly from this compound are not widely reported, its potential as a precursor is noteworthy. The compound can be used to alkylate various nucleophilic substrates, such as amines, phenols, and thiols, which are common functional groups in pharmacologically active molecules. This could be a strategy to enhance membrane permeability or to probe receptor binding pockets.

Application in Agrochemical Development

Similar to its potential in pharmaceuticals, this compound could find application in the development of new agrochemicals, such as herbicides, insecticides, and fungicides. The lipophilic nature of the dimethylcyclohexyl group can be advantageous for the transport and activity of these agents in biological systems. The reactive bromomethyl handle allows for the straightforward incorporation of this fragment into larger molecules with potential pesticidal activity.

Utility in Ether Synthesis (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and robust method for the preparation of ethers, involving the reaction of an alkyl halide with an alkoxide. As a primary alkyl bromide, this compound is an excellent substrate for this reaction. The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as a nucleophile and displaces the bromide ion.

The general reaction is as follows:

This compound + RO⁻Na⁺ → 3-((Alkoxymethyl))-1,1-dimethylcyclohexane + NaBr

Where RO⁻ represents an alkoxide. The choice of the alkoxide determines the nature of the resulting ether. The steric hindrance provided by the 1,1-dimethyl groups on the cyclohexane (B81311) ring is distant from the reaction center, thus not significantly impeding the SN2 reaction at the bromomethyl group.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Sodium Methoxide | 3-((Methoxymethyl))-1,1-dimethylcyclohexane | Williamson Ether Synthesis |

| This compound | Sodium Ethoxide | 3-((Ethoxymethyl))-1,1-dimethylcyclohexane | Williamson Ether Synthesis |

| This compound | Sodium tert-Butoxide | 3-((tert-Butoxymethyl))-1,1-dimethylcyclohexane | Williamson Ether Synthesis |

Enantioselective and Diastereoselective Synthesis of Chiral Compounds

Currently, there is a lack of specific, documented research on the direct application of this compound in enantioselective or diastereoselective syntheses to produce chiral compounds. The starting material itself is achiral. However, it is conceivable that derivatives of this compound, where chirality is introduced elsewhere in the molecule, could be utilized in stereoselective transformations. For instance, if the cyclohexane ring were to be functionalized to create a chiral center, the bromomethyl group could then be used in subsequent reactions where the existing chirality influences the stereochemical outcome of newly formed stereocenters.

Integration into Polymer Science and Advanced Materials Development

For example, it could be used as a monomer or a co-monomer in polymerization reactions. The bromo-functional group could be converted into a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. Alternatively, the compound could be used to functionalize existing polymers through grafting reactions, where the 1,1-dimethylcyclohexylmethyl group is attached to a polymer backbone. This could be a method to modify the physical properties of the polymer, such as its thermal stability, solubility, or mechanical strength. The bulky and lipophilic nature of the dimethylcyclohexyl group could be exploited to create materials with specific surface properties or to enhance the compatibility of polymers in blends.

Despite a comprehensive search for scientific literature, there is a notable lack of published research specifically detailing the application of This compound in the development of novel organocatalysts and other catalytic systems. The existing body of scientific work does not provide specific examples, detailed research findings, or data tables related to the use of this particular compound as a primary building block, ligand, or precursor for the synthesis of new catalysts.

The development of novel organocatalysts often involves the strategic incorporation of specific structural motifs to influence the catalyst's stereoselectivity, reactivity, and stability. These motifs can include chiral backbones, hydrogen-bonding donors, and sterically demanding groups. While the 1,1-dimethylcyclohexane (B3273568) moiety present in this compound offers a bulky and rigid scaffold, which are desirable features in some catalyst designs, there is no direct evidence in the reviewed literature of its successful integration into new catalytic systems.

Similarly, in the broader field of catalysis, including transition metal catalysis, the functionalization of ligands is a key strategy for tuning the catalytic properties of a metal complex. The bromomethyl group in this compound provides a reactive handle for attaching the cyclohexane framework to other molecular structures, such as phosphines or amines, which are common coordinating groups in catalyst ligands. However, searches for such derivative ligands and their catalytic applications have not yielded specific results.

The absence of dedicated research on this compound within the context of catalyst development suggests that other, perhaps more readily accessible or electronically and sterically tunable, building blocks are currently favored by researchers in the field. While the fundamental principles of catalyst design might suggest potential hypothetical applications for this compound, the lack of empirical data means that any discussion of its role in the development of novel organocatalysts or other catalytic systems would be purely speculative at this time.

Therefore, due to the lack of available research findings, no data tables or detailed discussions on this specific topic can be provided.

Q & A

What are the optimal storage conditions for 3-(Bromomethyl)-1,1-dimethylcyclohexane to ensure stability?

For long-term stability, store the compound at -20°C in a tightly sealed, dry container under inert gas (e.g., argon). Short-term storage (1–2 weeks) at -4°C is acceptable but not ideal. Ensure the container is grounded to prevent static discharge, and avoid exposure to moisture or oxidizing agents .

What spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : Use H and C NMR to confirm the positions of the bromomethyl and dimethyl groups. The deshielded proton on the bromomethyl carbon (~3.3–3.7 ppm) and quaternary carbons from dimethyl groups (~28–32 ppm) are diagnostic .

- GC-MS : Analyze purity and detect volatile byproducts. The molecular ion peak (M) at m/z 205.13 (CHBr) is critical .

How can researchers synthesize this compound from cyclohexane precursors?

A two-step approach is recommended:

Friedel-Crafts alkylation : React 1,1-dimethylcyclohexane with formaldehyde under acidic conditions to introduce a hydroxymethyl group.

Bromination : Treat the intermediate with PBr or HBr in acetic acid to replace the hydroxyl group with bromine. Optimize reaction time to minimize elimination byproducts .

How does steric hindrance from the 1,1-dimethyl groups influence the reactivity of this compound in nucleophilic substitution (SN_NN2) reactions?

The 1,1-dimethyl groups create significant steric hindrance around the bromomethyl carbon, favoring S1 mechanisms over S2. This leads to carbocation intermediates, which may undergo rearrangements or side reactions. Use polar protic solvents (e.g., ethanol) to stabilize the carbocation and improve yields .

What strategies resolve contradictions in regioselectivity data during alkylation reactions involving this compound?

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict carbocation stability and reaction pathways .

- Isotopic labeling : Track substituent migration using C-labeled precursors to validate mechanistic hypotheses .

How can computational tools predict thermodynamic stability and reaction pathways for this compound?

- Molecular dynamics simulations : Assess conformational flexibility and steric effects using tools like Gaussian or ADF .

- Reaxys/BIOCATALYSIS databases : Compare reaction outcomes with structurally similar bromocyclohexanes to identify trends in activation energies .

What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, flame-resistant lab coats, and ANSI-approved safety goggles .

- Ventilation : Use fume hoods rated for halogenated volatile compounds.

- Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

How does solvent polarity affect elimination vs. substitution product ratios in reactions with this compound?

- Polar aprotic solvents (e.g., DMF) : Favor elimination (E2) due to poor carbocation stabilization.

- Polar protic solvents (e.g., HO/EtOH) : Promote substitution (S1) by stabilizing carbocations. Validate with GC-MS to quantify product ratios .

How do isotopic labeling studies aid in tracking degradation pathways of brominated cyclohexanes?

- Environmental studies : Use Br-labeled analogs to monitor biodegradation via LC-MS.

- Metabolic tracing : Inject C-labeled derivatives into model organisms (e.g., Daphnia magna) to study bioaccumulation .

What analytical techniques assess the purity of this compound post-synthesis?

- HPLC : Use a C18 column with UV detection at 210 nm to separate brominated impurities.

- Elemental analysis : Confirm Br content (~38.9%) to validate stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.